N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is a compound that integrates a pyrazole moiety with a dimethoxyphenyl group, presenting interesting pharmacological properties. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound is derived from the broader class of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles have been extensively studied for their potential as anti-inflammatory, analgesic, and anticancer agents . The specific synthesis and characterization of this compound have been documented in various studies focusing on pyrazole derivatives and their modifications .
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine can be classified as an organic compound within the category of heterocyclic compounds due to the presence of the pyrazole ring. It also falls under the category of amines due to its amine functional group.
The synthesis of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine typically involves several key steps:
The reactions are typically performed under controlled conditions using solvents such as methanol or dimethylformamide and may involve catalysts to enhance yield and selectivity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor progress and confirm product formation.
The molecular structure of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine features:
The molecular formula for this compound is CHNO, indicating a moderate molecular weight suitable for drug-like properties. Spectroscopic data such as infrared (IR) and NMR spectra provide insights into functional groups and molecular interactions .
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine can undergo various chemical reactions typical of amines and heterocycles:
These reactions are often facilitated by specific reagents and conditions that promote reactivity without excessive side reactions. For example, acylation may require anhydrous conditions to prevent hydrolysis.
The mechanism of action for N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is likely related to its ability to interact with biological targets such as enzymes or receptors. Pyrazole derivatives have been shown to exhibit various pharmacological activities through mechanisms such as:
Studies on similar compounds indicate that modifications in structure significantly affect biological activity, suggesting that this compound could be optimized for desired effects through further chemical modifications .
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is expected to possess:
The chemical properties include:
Relevant data from spectroscopic analyses (e.g., IR and NMR) confirm these properties and provide insights into molecular interactions .
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has potential applications in various fields:
Pyrazole derivatives constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and synthetic accessibility. Historically, the pyrazole nucleus gained prominence with the serendipitous discovery of antipyrine (phenazone) in the late 19th century, marking one of the first synthetic heterocyclic analgesics. Modern medicinal chemistry exploits pyrazole’s capacity for diverse molecular interactions, leading to clinically significant agents across therapeutic areas: Celecoxib (COX-2 inhibitor), rimonabant (CB1 antagonist for obesity), and fipronil (GABA-gated chloride channel antagonist insecticide) exemplify this pharmacophore’s breadth [5] [8]. Contemporary research focuses on leveraging pyrazole’s tunable electronic properties and hydrogen-bonding capabilities to target emerging disease mechanisms, particularly in oncology and infectious diseases. Pyrazole-containing compounds demonstrate potent anti-biofilm activity against Staphylococcus aureus and MRSA at sub-MIC concentrations, disrupting virulence without bactericidal effects—a critical strategy against antibiotic resistance [2]. Additionally, pyrazole hybrids exhibit dual kinase inhibition (e.g., EGFR/VEGFR-2), enabling multitargeted approaches in cancer therapy [6].
Table 1: Clinically Approved Pyrazole-Based Drugs
| Compound | Therapeutic Category | Molecular Target |
|---|---|---|
| Celecoxib | Anti-inflammatory | COX-2 |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor CB1 |
| Fipronil | Insecticide | GABA-gated chloride channels |
| Sildenafil | Erectile dysfunction | PDE5 |
| Difenamizole | Analgesic | Not fully elucidated |
The 1H-pyrazol-3-yl methylamine scaffold (CAS 37599-58-9) provides a conformationally constrained, electron-rich framework ideal for optimizing drug-receptor interactions. Its significance stems from three key attributes:
Conformational analysis reveals that the methylamine tether adopts extended or folded geometries depending on solvent polarity, enabling adaptive binding in biological environments. This flexibility is critical for dual-target inhibitors, as demonstrated in pyrazole-pyrimidine hybrids inhibiting EGFR/VEGFR-2 with IC50 values <100 nM [6].
Table 2: Impact of 3-Position Substituents on Pyrazole Scaffold Properties
| Substituent | LogPa | TPSA (Ų) | Key Biological Effects |
|---|---|---|---|
| -CH3 | 0.42 | 54.7 | Enhanced membrane permeability |
| -CF3 | 1.05 | 54.7 | Improved metabolic stability |
| -CONH2 | -0.89 | 85.6 | Increased hydrophilicity & H-bonding |
| -CH2NH2 | -0.21b | 54.7 | Balanced solubility & receptor engagement |
aConsensus LogPo/w; bFor 1H-pyrazol-3-yl)methanamine [7]
Methoxyphenyl groups serve as privileged hydrophobic pharmacophores that enhance target affinity and modulate electron density in drug-like molecules. In pyrazole hybrids, ortho- and para-methoxy substitutions exhibit distinct effects:
Structure-activity relationship (SAR) analyses reveal that 2,4-dimethoxy substitution—as in the target compound—optimizes hydrophobic contact surface area while maintaining solubility. This configuration increases inhibitory potency by 3–5 fold compared to monosubstituted analogs against VEGFR-2 and EGFR in pyrimidine-pyrazole hybrids [6].
Table 3: Pharmacophoric Influence of Methoxy Group Positioning in ALOX15 Inhibitors
| Substitution Pattern | Linoleate IC50 (µM) | Arachidonate IC50 (µM) | Selectivity Ratio (AA/LA) |
|---|---|---|---|
| 4-Methoxyphenyl (indole) | 0.18 | >10 | >55.6 |
| 4-Methoxyphenyl (imidazole) | 2.75 | >10 | >3.6 |
| 2,4-Dimethoxyphenyl | 0.09c | 8.7c | 96.7 |
| Unsubstituted phenyl | >10 | >10 | ~1 |
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: